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molecular formula C12H17NO B8424260 5-Amino-2-cyclopentyl-4-methylphenol

5-Amino-2-cyclopentyl-4-methylphenol

Cat. No. B8424260
M. Wt: 191.27 g/mol
InChI Key: QDTMCWNYKZWNGW-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

A flask charged with 10% Pd/C (16 mg) was evacuated and placed under a N2 atmosphere. To this was added 2-cyclopentyl-4-methyl-5-nitro-phenol (160 mg, 0.72 mmol) as a solution in methanol (3 mL). The reaction mixture was stirred under H2 atmosphere for 4 h, then filtered and concentrated in vacuo to provide 5-amino-2-cyclopentyl-4-methylphenol a light tan solid (130 mg, 94% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 8.47 (s, 1H), 6.60 (s, 1H), 6.08 (s, 1H), 4.44 (s, 2H), 3.02 (dd, J=2.4, 17.2 Hz, 1H), 1.91 (s, 3H), 1.84-1.77 (m, 2H), 1.71-1.66 (m, 2H), 1.58-1.54 (m, 2H), 1.44-1.39 (m, 2H).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[CH:11]=[C:10]([CH3:12])[C:9]([N+:13]([O-])=O)=[CH:8][C:7]=2[OH:16])[CH2:5][CH2:4][CH2:3][CH2:2]1>CO.[Pd]>[NH2:13][C:9]1[C:10]([CH3:12])=[CH:11][C:6]([CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[C:7]([OH:16])[CH:8]=1

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
C1(CCCC1)C1=C(C=C(C(=C1)C)[N+](=O)[O-])O
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
16 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under H2 atmosphere for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C(=CC(=C(C1)O)C1CCCC1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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